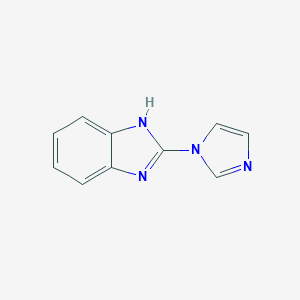

2-Imidazol-1-Yl-1h-Benzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-imidazol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYXJCCKORRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Prototropic Landscape: An In-depth Technical Guide to 2-Imidazolyl-benzimidazole Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-imidazolyl-benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous pharmacologically active agents.[1][2] The therapeutic efficacy of such compounds is intrinsically linked to their three-dimensional structure and physicochemical properties, which are in turn governed by the subtle yet profound phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric landscape of 2-imidazolyl-benzimidazoles, synthesizing field-proven insights with theoretical principles to offer a holistic understanding of the stability and interconversion of their different forms. We delve into the structural nuances of the possible prototropic tautomers, the critical factors influencing their equilibrium, and the state-of-the-art experimental and computational methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile molecular framework.

The Dynamic Nature of 2-Imidazolyl-benzimidazoles: Unveiling the Tautomeric Manifold

Prototropic tautomerism, the relocation of a proton between two or more sites within a molecule, is a fundamental characteristic of many N-heterocyclic compounds, including benzimidazoles and imidazoles.[3][4] In the 2-imidazolyl-benzimidazole core, the presence of multiple nitrogen atoms in both rings gives rise to a complex and fascinating tautomeric equilibrium. Understanding this equilibrium is paramount, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[5]

The principal tautomeric forms of 2-imidazolyl-benzimidazole arise from the migration of a proton between the nitrogen atoms of the benzimidazole and imidazole rings. This results in several possible isomers, each with a unique arrangement of hydrogen atoms on the heterocyclic nitrogens. The primary tautomeric equilibrium involves the distribution of the mobile proton between the N1/N3 positions of the benzimidazole moiety and the N1'/N3' positions of the imidazole ring.

Caption: Workflow for NMR-based analysis of tautomeric equilibrium.

X-ray Crystallography: Capturing a Solid-State Snapshot

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. [6]By precisely locating the positions of all atoms, including hydrogen atoms, X-ray crystallography can unambiguously identify the dominant tautomer in the crystal lattice. However, it is important to remember that the tautomeric form in the solid state may not be the same as the one that predominates in solution. [7]

Computational Chemistry: Predicting Stability and Guiding Experimentation

Density Functional Theory (DFT) calculations have become an invaluable tool for studying tautomerism. [8][9]By calculating the relative energies of the different tautomers, computational methods can predict their relative stabilities in the gas phase and in different solvents using continuum solvation models like the Polarizable Continuum Model (PCM). [10]These theoretical predictions can guide experimental design and aid in the interpretation of spectroscopic data.

Computational Protocol: DFT for Tautomer Stability

-

Structure Generation: Build the 3D structures of all possible tautomers of the 2-imidazolyl-benzimidazole derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). [11]3. Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures. For solution-phase studies, incorporate a continuum solvation model (e.g., PCM) with the desired solvent. [12]5. Relative Stability Analysis: Compare the calculated energies (including zero-point vibrational energy corrections) to determine the relative stabilities of the tautomers.

Implications for Drug Development

The tautomeric state of a 2-imidazolyl-benzimidazole-based drug candidate can have profound implications for its biological activity. Different tautomers can present different pharmacophores to a biological target, leading to variations in binding affinity and efficacy. Furthermore, since tautomers often have different physicochemical properties, such as lipophilicity and pKa, the tautomeric equilibrium can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a comprehensive understanding and control of tautomerism are essential for the rational design of new and improved therapeutics.

Conclusion

The tautomerism of 2-imidazolyl-benzimidazoles is a complex yet fundamentally important aspect of their chemistry and pharmacology. A multifaceted approach, combining high-resolution spectroscopic techniques with robust computational methods, is necessary to fully elucidate the tautomeric landscape of these versatile molecules. By understanding the intricate interplay of electronic, steric, and environmental factors that govern tautomeric stability, researchers can better predict and control the properties of 2-imidazolyl-benzimidazole derivatives, ultimately paving the way for the development of more effective and safer medicines.

References

- Enchev, V., Markova, N., & Angelova, S. (2008). Prototropic tautomerism in aqueous solution: Combined discrete/SCRF models. Chemical Physics Research Journal, 1(2/3), 133-156.

- Kone, M., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.

- Sanchez-Garcia, D., et al. (2008). Rotamerism, Tautomerism, and Excited-State Intramolecular Proton Transfer in 2-(4'-N,N-Diethylamino-2'-hydroxyphenyl)benzimidazoles. The Journal of Physical Chemistry A, 112(3), 393-403.

- Maksymiuk, K., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6299.

- Orra, N. M., de Arruda, E. G. R., & Formiga, A. L. B. (2011). Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. 15th Brazilian Meeting on Inorganic Chemistry.

- Katritzky, A. R., et al. (2010). The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles. Journal of Physical Organic Chemistry, 23(9), 837-843.

- Lam, K. (2021). How about Tautomers?-Magical Power of Quantum Mechanics. Chemistry, 2, 1-20.

- Pinto, S. M. A., et al. (2023). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 28(4), 1629.

- El-Sayed, W. M., & El-Azhary, M. A. (2022). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 12(1), 22536.

- McNeill, J. N., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles.

- Staś, M., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1549-1565.

- Ghomras, O., et al. (2023). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Journal of Molecular Structure, 1289, 135805.

- Beach, N. A., et al. (2023). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Acta Crystallographica Section C: Structural Chemistry, 79(5), 243-250.

- Shah, H. J., & Chaudhari, J. A. (2014). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1890-1894.

- Rahman, M. M., et al. (2017). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Journal of Scientific Research, 9(1), 103-111.

- Kumar, D., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 653-659.

- Gil, M. J., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(13), 1165-1191.

- Chung, H., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(44), 13244-13253.

- Elguero, J., et al. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. ARKIVOC, 2002(5), 48-61.

- Gasco, A. M., et al. (1991). The Tautomerism of Heterocycles. Six-Membered Heterocycles: Part 1, Annular Tautomerism. Advances in Heterocyclic Chemistry, 52, 229-335.

- Ibrahim, M. A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5304.

- Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences, 22(11), 5899.

- García-Báez, E. V., et al. (2022). Benzimidazole. Encyclopedia.

- Nowak, M. J., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2994-3006.

- Larina, L. I. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 5(3), 43.

- Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1530-1540.

- Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(3), 531-564.

- Wang, Y., et al. (2006). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. The Journal of Organic Chemistry, 71(23), 8849-8855.

- Demeter, A., et al. (1997). Excited-State Intramolecular Proton Transfer of 2-(2′-Hydroxyphenyl)benzimidazole in Cyclodextrins and Binary Solvent Mixtures. The Journal of Physical Chemistry A, 101(29), 5320-5329.

- Kar, S., et al. (2009). 2,2Dialkyl2H-benzimidazoles, the high energy tautomers of the corresponding 1,2-dialkyl-1H-benzimidazoles. Syntheses and their complexes with Cu(I) and Ag(I). Inorganica Chimica Acta, 362(9), 3121-3128.

- Katritzky, A. R., et al. (2010). NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles. The Journal of Organic Chemistry, 75(19), 6468-6476.

- Elguero, J., Marzin, C., & Katritzky, A. R. (2006). The use of NMR spectroscopy to study tautomerism. Advances in Heterocyclic Chemistry, 90, 1-61.

- Dall'Oglio, E. L., et al. (2000). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Journal of the Brazilian Chemical Society, 11(3), 251-256.

- Padilla-Martínez, I. I., et al. (2022).

- Kumar, R., et al. (2022). Tautomerization of benzimidazole. Journal of Molecular Structure, 1261, 132909.

- Kone, M., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. International Journal of Computational and Theoretical Chemistry, 12(1), 10-17.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 9. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-imidazol-1-yl-1H-benzimidazole: A Detailed Protocol for Copper-Catalyzed N-Arylation

An Application Guide for Medicinal and Synthetic Chemists

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-imidazol-1-yl-1H-benzimidazole from 2-chlorobenzimidazole and imidazole. This transformation is achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. We delve into the mechanistic underpinnings of the catalytic cycle, offer a robust, step-by-step experimental protocol, and detail the necessary analytical techniques for product characterization and purity verification. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to successfully and reliably perform this synthesis, troubleshoot potential issues, and understand the critical parameters that govern reaction outcomes.

Introduction and Scientific Rationale

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2][3] The linkage of a benzimidazole core to other heterocyclic moieties, such as imidazole, can generate novel molecular architectures with significant potential in drug discovery. The target molecule, 2-imidazol-1-yl-1H-benzimidazole, is a key building block for more complex structures.

The synthesis described herein employs a copper-catalyzed cross-coupling reaction between 2-chlorobenzimidazole and imidazole. This C-N bond-forming reaction, often referred to as an Ullmann-type condensation or Goldberg reaction, is a powerful method for N-arylation of heterocyclic compounds.[4] While palladium-catalyzed methods like the Buchwald-Hartwig amination are also common for C-N coupling, copper-based systems are often more cost-effective and can exhibit complementary reactivity, particularly for electron-rich heterocycles.[5] Modern protocols have evolved from harsh, stoichiometric copper conditions to milder, ligand-assisted catalytic systems that offer greater functional group tolerance and improved yields.[6]

Understanding the causality behind our procedural choices is paramount. We utilize a copper(I) salt as the catalyst, which is the active catalytic species. A base is essential for deprotonating the imidazole N-H, generating the nucleophilic imidazolide anion required for the coupling. The choice of a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical for solubilizing the reagents and facilitating the reaction at the required temperature.

Mechanistic Overview: The Copper Catalytic Cycle

The copper-catalyzed N-arylation of imidazole with an aryl halide is believed to proceed through the following catalytic cycle. The precise mechanism can vary depending on the specific catalyst, ligand, and substrate, but a generally accepted pathway provides a strong framework for understanding the reaction.

Figure 1: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Mechanistic Steps Explained:

-

Deprotonation: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), removes the acidic proton from the imidazole N-H to generate a highly nucleophilic imidazolide anion.[7]

-

Ligand Exchange/Coordination: The imidazolide anion coordinates to the copper(I) catalyst, displacing a previous ligand (or solvent molecule) to form a copper(I)-imidazolide complex.

-

Oxidative Addition: The aryl halide (2-chlorobenzimidazole) undergoes oxidative addition to the copper(I) center. This is often the rate-limiting step and results in a transient, high-valent copper(III) intermediate.[8]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) intermediate. This step releases the desired N-arylated product (2-imidazol-1-yl-1H-benzimidazole) and regenerates the active copper(I) catalyst, allowing the cycle to continue.[7]

The use of ligands, such as pyridin-2-yl β-ketones or phenanthrolines, can stabilize the copper intermediates and accelerate the reaction, often allowing for lower reaction temperatures.[6]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Chlorobenzimidazole | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Imidazole | ≥99% | Acros Organics | Hygroscopic; handle quickly. |

| Copper(I) Bromide (CuBr) | ≥98% | Strem Chemicals | Can be substituted with CuI. |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Alfa Aesar | Must be finely powdered and dry. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Fisher Scientific | Use a sealed bottle to avoid moisture. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated NaCl solution | N/A | Lab Prepared | For aqueous work-up. |

| Anhydrous MgSO₄ | N/A | Lab Prepared | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate with temperature control

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Figure 2: General experimental workflow for the synthesis and purification.

-

Vessel Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Flame-dry the entire apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive inert gas pressure throughout the reaction.

-

Reagent Loading: To the flask, add 2-chlorobenzimidazole (1.53 g, 10.0 mmol, 1.0 equiv.), imidazole (0.82 g, 12.0 mmol, 1.2 equiv.), cesium carbonate (6.52 g, 20.0 mmol, 2.0 equiv.), and copper(I) bromide (0.14 g, 1.0 mmol, 10 mol%).

-

Solvent Addition: Through the septum, add 40 mL of anhydrous DMSO via syringe.

-

Reaction Execution: Lower the flask into an oil bath and heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Ethyl Acetate:Hexanes mobile phase. The reaction is typically complete within 12-18 hours.

-

Reaction Quenching: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of deionized water. Stir for 15 minutes.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL). The product is organic-soluble.

-

Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 100 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (starting from 30% EtOAc and gradually increasing to 70% EtOAc). Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to afford 2-imidazol-1-yl-1H-benzimidazole as an off-white to pale yellow solid.

Product Characterization

Unambiguous characterization of the final product is essential to confirm its identity, structure, and purity.[9]

Analytical Data Summary

| Analysis Technique | Expected Result |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (br s, 1H, Benz-NH), ~8.5-7.2 (m, 7H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~151, ~145, ~138, ~135, ~130, ~123, ~122, ~118, ~112 |

| HRMS (ESI) | Calculated for C₁₀H₉N₄ [M+H]⁺: 185.0822; Found: 185.082x |

| HPLC Purity | >95% (at 254 nm) |

Note: Exact NMR chemical shifts can vary slightly based on solvent and concentration. The ¹H NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons.[10][11]

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The most downfield signal, a broad singlet around 13.0 ppm, is characteristic of the benzimidazole N-H proton.[9] The disappearance of the imidazole N-H proton (typically ~12 ppm) and the appearance of a complex aromatic region integrating to 7 protons are key indicators of successful C-N bond formation.

-

¹³C NMR Spectroscopy: The spectrum should show 10 distinct carbon signals (unless there is accidental peak overlap), confirming the presence of all carbons in the asymmetric product.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, confirming the elemental composition of the synthesized molecule.[12]

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Cu(I)).2. Wet reagents or solvent.3. Insufficient temperature. | 1. Use fresh, high-purity CuBr or CuI.2. Use anhydrous solvent and dry reagents thoroughly.3. Ensure the reaction temperature reaches 120 °C. Consider a higher-boiling solvent like NMP if needed. |

| Formation of Side Products | 1. Reaction temperature too high.2. Prolonged reaction time. | 1. Lower the temperature to 100-110 °C and monitor closely.2. Stop the reaction as soon as the starting material is consumed (TLC monitoring is crucial). |

| Difficult Purification | 1. Residual DMSO in crude product.2. Product co-elutes with impurities. | 1. Perform thorough aqueous washes during work-up.2. Optimize the chromatography eluent system; try a different solvent system (e.g., Dichloromethane/Methanol). |

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 2-imidazol-1-yl-1H-benzimidazole via a copper-catalyzed N-arylation. By providing a clear mechanistic rationale, a step-by-step procedure, and comprehensive characterization guidelines, this document serves as a valuable resource for scientists engaged in heterocyclic chemistry and drug discovery. The methodology is robust, scalable, and utilizes readily available commercial materials, making it a practical choice for both academic and industrial research laboratories.

References

-

ResearchGate. (n.d.). Proposed mechanism for Fe – CuO-catalyzed N -arylation of imidazole... Retrieved February 20, 2026, from [Link]

-

Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available from [Link]

-

Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed. Retrieved February 20, 2026, from [Link]

-

Rao, S. S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. Available from [Link]

-

Madkour, H. M. F., Farag, A. A., Ramses, S. S., & Ibrahiem, N. A. A. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 255-265. Available from [Link]

-

National Center for Biotechnology Information. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for N‐arylation of imidazole. Retrieved February 20, 2026, from [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Avidscience. Available from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole. Retrieved February 20, 2026, from [Link]

-

Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(82), 43695-43703. Available from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved February 20, 2026, from [Link]

-

Ma, H., Wang, Y., & Li, J. (2007). SELECTIVE SYNTHESIS OF 2-ARYL-1-ARYLMETHYL-1H-1,3- BENZIMIDAZOLES PROMOTED BY IONIC LIQUID. HETEROCYCLES, 71(1), 135. Available from [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from [Link]

-

MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1343. Available from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. Available from [Link]

-

Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34720. Available from [Link]

-

Ghorbani-Vaghei, R., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Scientific Reports, 13(1), 18884. Available from [Link]

-

Tale, R. H., et al. (2013). Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120. Arabian Journal of Chemistry, 10, S1638-S1643. Available from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. banglajol.info [banglajol.info]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Application Note: Structural Biology of CDK2-Benzimidazole Complexes

Abstract

This application note details the protocol for the co-crystallization of Cyclin-Dependent Kinase 2 (CDK2) with benzimidazole-based inhibitors. While CDK2 is a well-characterized target, the hydrophobic nature of benzimidazole scaffolds presents specific challenges regarding solubility and complex homogeneity. This guide moves beyond standard templates to focus on the critical "hinge-binding" mechanics (Glu81/Leu83), optimizing ligand occupancy, and achieving high-resolution diffraction (< 2.0 Å) necessary for Structure-Based Drug Design (SBDD).

Scientific Foundation & Mechanism

The Target: CDK2 Plasticity

CDK2 is a Ser/Thr kinase essential for the G1/S phase transition. Structurally, it consists of an N-terminal lobe (β-sheet rich) and a C-terminal lobe (α-helix rich).[1] The ATP-binding cleft lies between these lobes.[1]

-

The Challenge: Monomeric CDK2 is inherently flexible, particularly in the activation segment (T-loop). High-resolution crystallization requires stabilizing this cleft.

-

The Solution: ATP-competitive inhibitors, such as benzimidazoles, stabilize the "DFG-in" conformation, locking the lobes into a fixed orientation suitable for lattice formation.

The Ligand: Benzimidazole Scaffold

Benzimidazoles are privileged scaffolds in kinase inhibition.[2] They typically function as Type I inhibitors, binding to the ATP pocket in the active conformation.

-

Binding Mode: The benzimidazole core mimics the purine ring of ATP. The N1 and N3 nitrogens often form a bidentate hydrogen bond network with the backbone of the hinge region , specifically residues Glu81 and Leu83 .

-

Solubility Issue: These ligands are often highly lipophilic (cLogP > 3), leading to precipitation in aqueous protein buffers before complexation occurs.

Phase I: Protein Engineering & Purification

Goal: Produce >10 mg of >98% pure, monomeric human CDK2.

While insect cell expression (Sf9) is required for active CDK2/Cyclin A complexes, bacterial expression (E. coli) is the industry standard for high-throughput inhibitor screening of monomeric CDK2, as the ATP pocket is fully accessible in the monomer.

Construct Design[3]

-

Vector: pET28a or pGEX-6P-1 (cleavable tag is mandatory).

-

Tag: N-terminal 6xHis-SUMO or GST. The SUMO tag enhances solubility and leaves a native N-terminus upon cleavage by Ulp1, which is critical for crystal packing.

-

Organism: E. coli BL21(DE3) RIL (to handle rare codons).

Purification Protocol

-

Lysis: Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 5% Glycerol, 5 mM

-ME, 10 mM Imidazole). Use high-pressure homogenization (Microfluidizer) rather than sonication to prevent local heating. -

Capture (IMAC): Load onto Ni-NTA resin. Wash stringently (50 mM Imidazole) to remove chaperones. Elute with 300 mM Imidazole.

-

Tag Cleavage: Dialyze overnight at 4°C with Ulp1 protease (1:100 ratio) to remove the His-SUMO tag.

-

Reverse IMAC: Pass the cleaved pool back over Ni-NTA. Collect the flow-through (native CDK2).

-

Polishing (SEC): Run on a Superdex 75 16/600 column in Crystallization Buffer (20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT).

-

Critical Step: Discard the leading edge of the peak (aggregates). Pool only the symmetric monomeric peak.

-

Workflow Visualization

Figure 1: Purification workflow ensuring removal of affinity tags, which often interfere with CDK2 crystal packing.

Phase II: Complex Formation (The Critical Variable)

Directly adding ligand to the crystallization drop often fails due to "shock precipitation." We utilize a Co-crystallization approach with a DMSO step-gradient.

Ligand Preparation

-

Dissolve Benzimidazole ligand to 100 mM in 100% DMSO.

-

Verify solubility: Centrifuge at 13,000 rpm for 5 mins. Use only supernatant.

Complexation Protocol

-

Concentrate CDK2 to 12 mg/mL (approx. 400 μM).

-

Molar Ratio: Target a 1:1.5 (Protein:Ligand) ratio.

-

Addition: Do not add ligand directly.

-

Dilute ligand to 10 mM in Crystallization Buffer (10% DMSO final).

-

Slowly add diluted ligand to protein while stirring.

-

Final DMSO concentration in protein solution should be < 2%.

-

-

Incubation: Incubate on ice for 1 hour.

-

Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C immediately before setting drops. This removes micro-precipitates that act as nucleation sites for amorphous precipitation.

Phase III: Crystallization & Optimization

Screening Strategy

Benzimidazole complexes of CDK2 crystallize in the orthorhombic space group

-

Method: Sitting drop vapor diffusion (96-well format).

-

Temperature: 4°C (preferred for CDK2 stability) and 18°C.

-

Drop Ratio: 1:1 (200 nL Protein + 200 nL Reservoir).

The "Golden" Condition (Starting Point)

Based on historical data (e.g., PDB 5AND, 1HCK), start optimization around this core condition:

| Component | Concentration | Function |

| Buffer | 0.1 M HEPES pH 7.5 | Maintains physiological pH for H-bonds. |

| Precipitant | 15% - 25% PEG 3350 | Gentle crowding agent. |

| Salt | 0.2 M Ammonium Acetate | Critical for ionic strength; NH4+ often stabilizes the loop. |

| Additive | 5% Glycerol | Prevents phase separation. |

Optimization & Seeding

If you observe "sea urchins" (nucleation too fast) or phase separation:

-

Micro-seeding: Create a seed stock from the initial hits using the "Seed Bead" kit.

-

Matrix Screen: Vary PEG 3350 concentration (12-28%) vs. pH (7.0 - 8.0).

-

Additives: Benzimidazoles are hydrophobic. Add 3% Tryptone or 0.1% n-Octyl-β-D-glucoside to the drop to improve ligand solubility during the concentration event in vapor diffusion.

Crystallization Logic Flow

Figure 2: Decision tree for converting initial screening hits into diffraction-quality crystals.

Phase IV: Data Collection & Structure Solution

Cryo-Protection

Do not transfer crystals directly to a new solution.

-

Protocol: Add 25% Glycerol (final vol) directly to the mother liquor in the drop.

-

Soak time: < 30 seconds to avoid osmotic shock.

-

Flash Cool: Liquid Nitrogen.

Data Processing

-

X-ray Source: Synchrotron radiation is recommended (0.979 Å) to resolve the ligand density clearly.

-

Resolution Target: Aim for < 2.2 Å. Benzimidazole orientation requires clear electron density to distinguish the N1/N3 alignment.

-

Space Group: Likely

.

Structure Solution

-

Molecular Replacement (MR): Use PDB ID: 1HCK (Apo CDK2) or 5AND (Benzimidazole complex) as the search model.

-

Refinement:

-

Rigid body refinement.

-

Restrained refinement (Refmac5 or Phenix).

-

Critical Check: Examine the

difference map at the hinge region (Glu81-Leu83). If the benzimidazole is present, you should see a clear flattened density > 3.0

-

Troubleshooting Guide (Self-Validating System)

| Symptom | Diagnosis | Corrective Action |

| Heavy Precipitation | Ligand crashing out. | Reduce ligand concentration; add 5% Ethanol or Tryptone to the drop. |

| Cracked Crystals | Osmotic shock or DMSO issue. | Reduce DMSO to < 2% in the protein stock. Anneal crystals (block beam for 2s). |

| No Ligand Density | Low occupancy. | The ligand affinity might be too low ( |

| Twinning | Crystal lattice defect. | Reprocess data in |

References

-

Russo, A. A., et al. (1996). Crystal structure of the p27Kip1 cyclin-dependent-kinase inhibitor bound to the cyclin A-Cdk2 complex. Nature, 382, 325-331.

-

De Bondt, H. L., et al. (1993). Crystal structure of cyclin-dependent kinase 2.[1][2][3][4][5][6][7][8][9][10] Nature, 363, 595–602.

-

Zander, U., et al. (2016).[11] Crystal structure of CDK2 in complex with 2-imidazol-1-yl-1H-benzimidazole (PDB 5AND).[11] RCSB Protein Data Bank.

-

Lawrie, A. M., et al. (1997). Protein kinase inhibition by 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. Nature Structural Biology, 4, 796–801. (Foundational for kinase-ligand co-crystallization methods).

-

Berg, S., et al. (2012). Discovery of aminopyrimidines as potent and selective inhibitors of CDK2.[4] Bioorganic & Medicinal Chemistry Letters. (Details on ligand solubility handling).

Sources

- 1. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and crystallization of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Purification and crystallization of the CDK-associated protein phosphatase KAP expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification, crystallization and preliminary X-ray diffraction analysis of the kinase domain of human tousled-like kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a potential allosteric ligand binding site in CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

Application Note: Fragment-Based Drug Discovery (FBDD) Screening Using Benzimidazole Scaffolds

Introduction: The Benzimidazole Advantage in FBDD

In the realm of Fragment-Based Drug Discovery (FBDD), the choice of the initial scaffold dictates the trajectory of the entire campaign. Benzimidazole stands out as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Why Benzimidazole?

Unlike aliphatic fragments that often suffer from "featureless" binding, benzimidazoles offer a rich, pre-organized electronic landscape:

-

Purine Mimicry: The fused benzene-imidazole ring system structurally mimics the purine base of ATP, making it an ideal starting point for kinase inhibitors (targeting the hinge region).

-

Hydrogen Bonding Vectors: The N1 (donor) and N3 (acceptor) positions provide directional H-bonding capabilities essential for specific molecular recognition.

-

-Stacking Potential: The aromatic core facilitates

-

Synthetic Tractability: The scaffold allows for orthogonal functionalization at the N1, C2, and C5/6 positions, enabling rapid "fragment growing" vectors.

Library Design: Constructing the Benzimidazole Fragment Set

A random library is inefficient. We propose a Target-Class Directed Library design.

Structural Parameters (The "Rule of Three" Compliance)

-

Molecular Weight (MW): < 300 Da

-

ClogP: < 3

-

H-Bond Donors/Acceptors:

3 -

Rotatable Bonds:

3

Functionalization Vectors

To ensure the fragments can be optimized later, the library should contain "growth vectors"—handles (e.g., halides, amines, esters) that allow for rapid chemical expansion.

| Position | Chemical Vector | Target Interaction Role |

| N1 | Alkyl/Aryl groups, Sulfonamides | Hydrophobic pocket occupation; Solubility modulation. |

| C2 | Amines, Amides, Ethers | H-bond donor/acceptor to catalytic residues (e.g., Ser/Thr). |

| C5/C6 | Halogens (Cl, Br, F), Methoxy | Halogen bonding; Metabolic stability; Electronic tuning. |

Screening Workflow: A Dual-Biophysical Approach

Relying on a single assay for fragments (which bind weakly,

Workflow Visualization

Caption: Cascaded FBDD workflow prioritizing high-throughput kinetic screening followed by structural validation.

Detailed Experimental Protocols

Protocol A: Primary Screen via Surface Plasmon Resonance (SPR)

Objective: Identify fragments that bind to the target protein with rapid on/off rates typical of fragments.

Materials:

-

Instrument: Biacore 8K or S200 (Cytiva).

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 3% DMSO . Note: DMSO concentration must be matched exactly in samples and running buffer to avoid bulk refractive index jumps.

Step-by-Step Procedure:

-

Immobilization:

-

Immobilize target protein to ~2000-4000 RU using standard amine coupling. High density is required due to the low MW of fragments.

-

Reference Channel: Immobilize a null protein (e.g., BSA) or activate/deactivate surface without protein.

-

-

Sample Preparation:

-

Prepare fragment stocks at 100 mM in 100% DMSO.

-

Dilute fragments to 50-200

M in Running Buffer (final DMSO 3%).

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk refractive index variations.

-

-

Injection Cycle:

-

Contact Time: 30-60 seconds (fragments reach equilibrium quickly).

-

Dissociation Time: 60 seconds.

-

Flow Rate: 30

L/min.

-

-

Data Analysis:

-

Apply solvent correction.

-

Select hits based on Square Wave binding shape (rapid on/off).

-

Filter hits with

(Equilibrium Response) > 30-50% of theoretical -

Theoretical

Formula:

-

Protocol B: Validation via STD-NMR

Objective: Confirm direct binding and map the epitope (which part of the benzimidazole touches the protein).

Materials:

-

Instrument: Bruker Avance III HD (600 MHz or higher) with CryoProbe.

-

Buffer: Deuterated Phosphate Buffer (50 mM, pH 7.4, 150 mM NaCl) in

.

Step-by-Step Procedure:

-

Sample Setup:

-

Protein: 10-20

M. -

Fragment: 0.5-1.0 mM (Ligand excess is crucial, typically 50:1 or 100:1 ratio).

-

-

Pulse Sequence:

-

Use standard STD sequence (e.g., stddiff in TopSpin).

-

On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no ligand signals are in this region.

-

Off-Resonance Irradiation: 30 ppm (control).

-

Saturation Time: 2-3 seconds using a train of Gaussian pulses.

-

-

Acquisition:

-

Interleave on- and off-resonance scans to minimize artifacts.

-

Number of Scans: 128-512 (depending on concentration).

-

-

Analysis:

-

Subtract On-Resonance spectrum from Off-Resonance spectrum.

-

Positive Result: Signals appearing in the difference spectrum indicate magnetization transfer from protein to ligand (binding).

-

Epitope Mapping: Protons with the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface.

-

Hit-to-Lead Optimization: The "Growing" Strategy

Once a benzimidazole hit is validated, the next step is Fragment Growing .

Scenario: A benzimidazole fragment binds to the ATP pocket of a kinase.

-

Observation: The benzimidazole core forms H-bonds with the hinge region.

-

Optimization:

-

C2 Position: Introduce a phenyl or amide group to access the hydrophobic "back pocket" or "gatekeeper" residue.

-

N1 Position: Alkylation to target the solvent-exposed region or ribose-binding pocket.

-

Optimization Cycle Diagram

Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for evolving a fragment hit into a lead compound.

Case Study: Benzimidazole Inhibitors for Trypanosoma cruzi

Target: Trypanosoma cruzi (Chagas disease).[1][2][3] Challenge: Lack of effective treatments; need for novel scaffolds.

-

Screening: A phenotypic screen identified a benzimidazole-2-acetamide fragment.

-

Validation: Confirmed activity against T. cruzi (

).[3] -

SAR Exploration:

-

Modification: The N1-propyl group was essential for solubility and hydrophobic interaction.

-

Substitution: Varying the C2-phenyl ring showed that electron-withdrawing groups (Cl, F) improved potency by strengthening

-stacking interactions within the parasite target pocket.

-

-

Outcome: The optimized benzimidazole phenylacetamide demonstrated broad-spectrum activity against T. cruzi and T. brucei with high selectivity over human cell lines (HepG2) [6].

References

-

Vertex AI Search. (2025). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science.[4][5] 6

-

PubMed. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. National Institutes of Health. 4

-

ResearchGate. (2020). Benzimidazole scaffold as a versatile biophore in drug discovery. 7[8][9][10]

-

PubMed. (2011).[11] Saturation transfer difference NMR for fragment screening. National Institutes of Health. 12

-

Bruker. (2023). Fragment screening by ligand observed NMR. Bruker.com. 13[9]

-

PMC. (2020). Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. National Institutes of Health. 3[9]

-

ResearchGate. (2017). Fragment screening and hit validation using SPR. 14

-

BioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. 15

Sources

- 1. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazole Coupling with 2-Chlorobenzimidazole

Welcome to the technical support center for optimizing the coupling of imidazole with 2-chlorobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve optimal yields and purity in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed coupling of imidazole and 2-chlorobenzimidazole, a variant of the Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent challenges. A systematic approach to diagnosing the cause is crucial for an effective solution.

Possible Causes & Recommended Solutions

| Potential Cause | Explanation | Troubleshooting Steps |

| Inactive Catalyst | The active Pd(0) species is susceptible to oxidation.[1] Improper handling or storage of the palladium precatalyst can lead to deactivation. | 1. Use a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are generally more reliable than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more efficiently.[2] 2. Ensure Inert Atmosphere: These reactions are often sensitive to oxygen.[2] It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[2] 3. Pre-activation: Consider a pre-activation step where the palladium source and ligand are heated in the solvent before adding the substrates and base.[3] This can be particularly important as imidazoles can inhibit the formation of the active Pd(0)-ligand complex.[3] |

| Inappropriate Ligand Choice | The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific substrates.[2][4] | 1. Select Bulky, Electron-Rich Ligands: For challenging couplings involving heteroaryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[5][6] Examples include Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or DavePhos.[4] 2. Screen Ligands: If initial attempts fail, screen a panel of ligands to identify the optimal one for your specific substrate combination. |

| Incorrect Base Selection or Amount | The base is essential for deprotonating the imidazole, but an unsuitable base can hinder the reaction or cause substrate decomposition.[2] The type and amount of base can significantly affect selectivity and yield. | 1. Use a Strong, Non-nucleophilic Base: Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][7] 2. Consider Weaker Bases for Sensitive Substrates: If your substrates have base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[2][7] 3. Optimize Base Stoichiometry: The amount of base can be critical. An excess is typically used, but the optimal amount should be determined experimentally. |

| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[2][8] | 1. Increase Reaction Temperature: Higher temperatures are often required for less reactive aryl chlorides.[5] 2. Use a More Active Catalyst System: Employing a more robust catalyst system, often with a specialized ligand, can overcome the lower reactivity of the aryl chloride.[9] 3. Consider an Alternative Halide: If feasible, starting with 2-bromobenzimidazole may lead to higher yields under milder conditions. |

| Solvent Issues | The choice of solvent can impact solubility, reaction rate, and catalyst stability.[10] | 1. Ensure Anhydrous and Degassed Solvent: Water and oxygen can deactivate the catalyst. Use high-purity, anhydrous, and properly degassed solvents.[2] 2. Screen Solvents: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[8] If solubility is an issue, a more polar aprotic solvent like DMF might be considered, though its effect on the catalyst should be evaluated.[10] |

Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and reduce the yield of the desired product.

Common Byproducts & Mitigation Strategies

| Byproduct | Formation Mechanism | Prevention & Mitigation |

| Homocoupling of Imidazole | Two molecules of imidazole couple to form a bi-imidazole species. | This is often a result of catalyst decomposition or side reactions. Optimizing the catalyst, ligand, and reaction conditions to favor the desired cross-coupling will minimize homocoupling. |

| Dehalogenation of 2-Chlorobenzimidazole | The chloro group is replaced by a hydrogen atom. | This can occur in the presence of a hydride source. Avoid using protic solvents or bases that can act as hydride donors. Ensure high-purity reagents.[1] |

| Hydrolysis of 2-Chlorobenzimidazole | The chloro group is replaced by a hydroxyl group, forming 2-hydroxybenzimidazole. | This is caused by the presence of water. Use anhydrous solvents and reagents and maintain a strict inert atmosphere. |

Issue 3: Incomplete Conversion of Starting Materials

Even with product formation, the reaction may stall before the limiting reagent is fully consumed.

Troubleshooting Incomplete Conversion

-

Increase Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading can sometimes drive the reaction to completion. However, this can also lead to more side products.[11]

-

Extend Reaction Time: Monitor the reaction progress over a longer period to determine if it is simply slow or has truly stalled.

-

Re-evaluate Reaction Temperature: A modest increase in temperature may improve the reaction rate and conversion.

-

Check for Catalyst Inhibition: As mentioned, imidazole itself can inhibit catalyst formation.[3] The pre-activation protocol is a key strategy to overcome this.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed coupling of imidazole with 2-chlorobenzimidazole?

A1: The reaction follows the general catalytic cycle of a Buchwald-Hartwig amination.[4][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. reddit.com [reddit.com]

- 9. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Benzimidazole Alkylation (N- vs. C-Selectivity)

The following technical guide is structured to address the specific synthetic challenges of benzimidazole alkylation. It moves beyond generic textbook definitions to provide actionable, troubleshooting-focused workflows for the bench scientist.

Topic: Troubleshooting Regioselectivity (N1 vs. C2) and Isomerism in Benzimidazole Synthesis Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026[1]

The Core Conflict: The "Dual Personality" of Benzimidazole

Before troubleshooting, you must understand the electronic landscape.[1] Benzimidazole possesses two distinct reactive sites that compete under alkylation conditions:

-

N1-Position (pKa ~12.8): The pyrrole-like nitrogen. It is acidic and readily deprotonated by weak bases (

, -

C2-Position (pKa ~32): The carbon between the nitrogens. It is generally unreactive toward electrophiles under standard

conditions unless the molecule is activated via lithiation (dianion formation) or transition-metal catalyzed C-H activation .

The Golden Rule: If you mix a benzimidazole, a base, and an alkyl halide, you will get N-alkylation .[1] If you want C-alkylation , you must force it via specific activation strategies.[1]

Decision Matrix: Selecting Your Pathway

Use this logic flow to determine the correct experimental setup for your target.

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regiochemical outcome.

Module A: Troubleshooting N-Alkylation (The Standard Path)

The Scenario: You are reacting a benzimidazole with an alkyl halide (R-X) and a base. The Problem: You observe low yields, regioisomers, or no reaction.

Critical Concept: The Tautomer Trap

If your benzimidazole has a substituent on the benzene ring (e.g., 5-methylbenzimidazole), the N-H proton rapidly hops between N1 and N3.[1] In solution, these tautomers exist in equilibrium.[1] When you alkylate, you "freeze" this equilibrium, often resulting in a mixture of 1,5- and 1,6-isomers .

Protocol: Optimized N-Alkylation

-

Solvent: DMF (fastest), Acetonitrile (cleaner), Acetone (mild).[1]

-

Base:

(often improves regioselectivity over

| Issue | Diagnosis | Solution |

| Mixture of Isomers | Steric/Electronic lack of bias. | Switch Solvent/Base: Non-polar solvents (toluene) with phase transfer catalysts can sometimes shift the ratio. However, separation by column chromatography is usually required.[1] |

| Low Conversion | Poor nucleophilicity of the anion. | Add Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein). |

| O-Alkylation? | If using a carbonyl-containing linker.[2] | Benzimidazoles rarely O-alkylate. If you see unexpected peaks, check for N3-quaternization (formation of benzimidazolium salts) due to excess alkyl halide.[1] |

Module B: Troubleshooting C-Alkylation (The Advanced Path)

The Scenario: You want to attach a carbon chain specifically to the C2 position. The Problem: You are getting N-alkylation or recovering starting material.

Mechanism: The Dianion Strategy

Because the N-H proton (

To hit C2, you must use Lithium-Halogen Exchange (if starting with 2-bromo) or Directed Lithiation (if starting with C2-H).[1]

Protocol 1: The "Dianion" Method (For Unprotected Benzimidazoles)[1]

-

Reagents:

-BuLi (2.2 to 2.5 equivalents), THF (Anhydrous), -78°C. -

Step 1: Add

-BuLi.[3] The first eq removes N-H. The second eq removes C2-H. -

Step 2: Add Electrophile (

).[3] -

Outcome: The C2-Li species is more nucleophilic (harder) than the N-Li species and reacts with carbon electrophiles preferentially. The N-Li is quenched during workup.

Protocol 2: The "Protection" Method (High Reliability)[1]

-

Protect N1: Use a group like SEM, BOM, or even Methyl (if permanent).[1]

-

Lithiate: Treat with 1.1 eq

-BuLi at -78°C. (Lithiation occurs exclusively at C2). -

Quench: Add electrophile.

-

Deprotect: Remove the N-group.

Protocol 3: Transition Metal C-H Activation

Recent advances allow direct C2-alkylation using Ruthenium or Copper catalysts, often requiring specific directing groups (like N-pyrimidyl) or oxidants.[1]

-

Reference: Rh(I)-catalyzed C2-alkylation with alkenes [1].[4]

Visualizing the C2-Alkylation Failure Mode

Why does your reaction fail? Usually, it is a stoichiometry error.[1]

Figure 2: The stoichiometry trap. Using only 1 equivalent of base results in N-alkylation. 2+ equivalents are required for C-alkylation of free benzimidazoles.

FAQ: Troubleshooting Specific User Scenarios

Q1: I am trying to N-alkylate 5-nitrobenzimidazole, but I am getting two spots on TLC. Which is which?

-

Answer: You are generating 1,5- and 1,6-nitrobenzimidazole isomers.[1]

-

Rule of Thumb: The 1,6-isomer (where the N-alkyl is "far" from the nitro group) is often less sterically hindered but electronically distinct.[1]

-

Identification: You must use NOESY NMR. An NOE correlation between the N-CH2 protons and the C7-H proton confirms the 1,6-isomer. If the N-CH2 correlates with C4-H (the proton next to the nitro), it is the 1,5-isomer.[1]

-

Q2: I used n-BuLi to C-alkylate, but I recovered starting material.

-

Answer: This suggests your lithiated species died before reacting.

-

Check 1: Was the THF anhydrous? C2-Li species are extremely moisture sensitive.

-

Check 2: Did you protect the nitrogen? If not, did you use at least 2.2 eq of BuLi? If you used 1.0 eq, you made the N-anion, which might be too soft to react with your specific electrophile (or it simply reprotonated upon workup).[1]

-

Q3: Can I use a transition metal to alkylate C2 without lithiation?

-

Answer: Yes. Rhodium and Copper systems are effective for this.[7][8][10]

-

Protocol: Use a Rh(I) catalyst with

to couple benzimidazoles with acrylates (Michael acceptors).[4] This avoids the harsh conditions of BuLi and tolerates functional groups like esters and nitriles that BuLi would destroy [1].

-

Q4: I want to N-alkylate, but the reaction is stuck at 50%.

-

Answer: The product (N-alkyl benzimidazole) is basic. It might be inhibiting the reaction or forming a salt.

-

Fix: Ensure you have excess base (2-3 eq of

). -

Fix: Switch to a stronger base like NaH in DMF to drive the deprotonation to completion irreversibly.

-

References

-

C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)

-

Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Arom

-

Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroarom

- Source: Williams College / Tetrahedron Letters.

-

URL:[Link]

-

Overcoming Challenges in the Synthesis of Substituted Benzimidazoles.

-

Source: BenchChem Technical Guides.[11]

-

Sources

- 1. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Controlling Crystal Polymorphism in Benzimidazole Ligands

Welcome to the technical support center for controlling crystal polymorphism in benzimidazole ligands. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-state chemistry in these versatile compounds. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, their propensity to form multiple crystalline structures—a phenomenon known as polymorphism—can significantly impact critical physicochemical properties such as solubility, stability, and bioavailability, ultimately affecting drug efficacy and manufacturability.[4][5]

This resource provides in-depth, experience-driven guidance to help you understand, predict, and control the polymorphic outcomes of your benzimidazole ligand crystallization processes.

I. Frequently Asked Questions (FAQs)

Q1: What is crystal polymorphism and why is it a critical concern for benzimidazole ligands?

A1: Crystal polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] For benzimidazole ligands, which are often active pharmaceutical ingredients (APIs), different polymorphs can have distinct physical and chemical properties.[5] These differences can affect:

-

Solubility and Dissolution Rate: A more soluble polymorph can lead to higher bioavailability. The infamous case of Ritonavir, where a less soluble, more stable polymorph emerged, highlights the potential for therapeutic failure.[7]

-

Stability: Metastable polymorphs can convert to more stable forms over time, which can alter the drug product's performance during its shelf life.[8]

-

Manufacturability: Properties like crystal shape (habit) can impact downstream processing, such as filtration and tableting.[9]

Therefore, controlling polymorphism is essential for ensuring consistent product quality, efficacy, and regulatory compliance.[4]

Q2: What are the primary factors that influence which polymorph I obtain?

A2: The formation of a specific polymorph is governed by a delicate interplay of thermodynamic and kinetic factors.[6][10] Key experimental variables include:

-

Temperature: Temperature influences the Gibbs free energy of different polymorphs.[11] At lower temperatures, the most stable (thermodynamic) form is often favored, while higher temperatures can sometimes favor less stable (kinetic) forms.[11][12]

-

Solvent: The choice of solvent is crucial. Solvents can influence solubility, supersaturation, and may even interact with the solute to form solvates.[13] Some solvents may selectively inhibit the nucleation or growth of certain polymorphs.[13]

-

Supersaturation: This is the primary driving force for crystallization.[14][15] High supersaturation, often achieved by rapid cooling or anti-solvent addition, tends to favor the formation of metastable, kinetically favored polymorphs.[11][14] Lower supersaturation levels generally favor the growth of the thermodynamically stable form.[11]

-

Cooling Rate: Rapid cooling promotes high supersaturation and kinetic control, while slow cooling allows the system to remain closer to equilibrium, favoring the thermodynamic product.[11][16]

Q3: How do I know if I have a new polymorph?

A3: A combination of analytical techniques is necessary to identify and characterize polymorphs.[17] The primary methods include:

-

X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying different crystal forms, as each polymorph has a unique diffraction pattern that acts as a fingerprint.[7][18]

-

Differential Scanning Calorimetry (DSC): This technique can detect phase transitions, melting points, and the enthalpy of transition between polymorphs.[19]

-

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can distinguish between polymorphs by detecting differences in molecular conformations and intermolecular interactions.[20]

-

Solid-State NMR (ssNMR): This provides detailed information about the local environment of atoms within the crystal lattice.[17]

Q4: What is the difference between thermodynamic and kinetic control?

A4: This is a fundamental concept in polymorphism.

-

Thermodynamic Control: Conditions that favor the formation of the most stable polymorph, which has the lowest Gibbs free energy. This is often achieved with slow crystallization processes at low supersaturation.[21]

-

Kinetic Control: Conditions that favor the formation of the polymorph that nucleates the fastest, which may not be the most stable form. This is typical of rapid crystallization processes at high supersaturation.[12][21]

The relationship between these two is crucial. A metastable (kinetic) form may be desirable for its higher solubility, but its potential to convert to the more stable (thermodynamic) form must be carefully assessed.

Below is a diagram illustrating the relationship between thermodynamic and kinetic control in crystallization.

Caption: Thermodynamic vs. Kinetic Control Pathway.

II. Troubleshooting Guide

This section provides practical solutions to common experimental challenges encountered when working with benzimidazole ligands.

Issue 1: Inconsistent Polymorphic Form in Batch Crystallizations

Symptoms:

-

Different batches of the same crystallization protocol yield different polymorphs or mixtures of polymorphs.

-

XRPD patterns vary between batches.

Probable Causes & Solutions:

| Probable Cause | Explanation | Troubleshooting Steps |

| Fluctuations in Supersaturation | Minor variations in cooling rate, solvent evaporation, or initial concentration can lead to different levels of supersaturation, favoring different polymorphs.[11][22] | 1. Precise Temperature Control: Use a programmable thermostat or automated lab reactor for consistent cooling profiles.[16] 2. Control Evaporation: Ensure the crystallization vessel is well-sealed to prevent uncontrolled solvent loss. 3. Accurate Concentration: Carefully prepare solutions to ensure consistent starting concentrations. |

| Presence of Impurities | Impurities can act as templates or inhibitors for the nucleation of specific polymorphs. | 1. Purify Starting Material: Recrystallize or chromatograph the benzimidazole ligand to a high purity before polymorph screening. 2. Use High-Purity Solvents: Ensure solvents are of an appropriate grade and free from contaminants. |

| Agitation/Stirring Rate | The hydrodynamics of the system can influence nucleation and crystal growth. Inconsistent stirring can create localized areas of high supersaturation. | 1. Standardize Agitation: Use a calibrated overhead stirrer or magnetic stir plate at a consistent speed for all experiments. 2. Consider Seeding: Introduce seed crystals of the desired polymorph to control nucleation.[7] |

| Uncontrolled Seeding | Dust particles or residual crystals from previous experiments can act as heterogeneous nucleation sites. | 1. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all crystallization vessels. 2. Filter Solutions: Filter the hot, saturated solution before cooling to remove any particulate matter. |

Issue 2: Obtaining a Metastable Form When the Stable Form is Desired

Symptoms:

-

Characterization confirms the presence of a metastable polymorph.

-

The obtained form converts to another polymorph upon storage or further processing.

Probable Causes & Solutions:

| Probable Cause | Explanation | Troubleshooting Steps |

| Kinetic Trapping | The crystallization conditions (e.g., high supersaturation) favor the rapid nucleation of a metastable form.[11] | 1. Decrease Cooling Rate: Employ a slower, more controlled cooling profile to maintain low supersaturation.[11] 2. Use a Solvent with Higher Solubility: This allows for crystallization to occur at a lower supersaturation level. 3. Slurry Conversion: Suspend the metastable form in a solvent where it has moderate solubility. The metastable form will dissolve and the more stable form will precipitate over time.[17] |

| Solvent-Mediated Stabilization | The solvent may preferentially stabilize the metastable form through specific interactions. | 1. Systematic Solvent Screen: Conduct crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities.[7] 2. Anti-solvent Addition: Use a slow addition rate of an anti-solvent to a saturated solution to carefully control the rate of supersaturation generation.[23] |

Issue 3: Difficulty Crystallizing a Specific, Known Polymorph

Symptoms:

-

Attempts to reproduce the synthesis of a desired polymorph are unsuccessful.

Probable Causes & Solutions:

| Probable Cause | Explanation | Troubleshooting Steps |

| Incorrect Seeding | The seed crystals may not be the correct polymorphic form or may be of poor quality. | 1. Verify Seed Crystals: Confirm the polymorphic identity of the seed crystals using XRPD. 2. Prepare Fresh Seeds: If necessary, prepare and characterize a fresh batch of seed crystals of the desired polymorph. |

| Subtle Differences in Experimental Conditions | Small, overlooked variables such as atmospheric moisture or the scale of the experiment can influence the outcome. | 1. Review Original Protocol: Carefully re-examine the original experimental procedure for any missed details. 2. Control Atmosphere: If the compound is sensitive to humidity, perform crystallizations under an inert atmosphere (e.g., nitrogen or argon). |

| Conformational Polymorphism | Some benzimidazole derivatives can exist as different conformers which may crystallize into different polymorphs.[24] | 1. Vary Crystallization Temperature: Different temperatures can favor the stability of different conformers in solution, leading to the crystallization of different polymorphs.[25] |

III. Experimental Protocols

Protocol 1: Systematic Polymorph Screening by Cooling Crystallization

This protocol outlines a systematic approach to explore the polymorphic landscape of a benzimidazole ligand by varying solvent and cooling rate.

Objective: To identify the different polymorphs that can be obtained from solution and the conditions that favor their formation.

Materials:

-

Purified benzimidazole ligand

-

A selection of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, acetonitrile)

-

Crystallization vials with screw caps

-

Programmable heating/cooling block or water baths

-

Filtration apparatus

-

Analytical instruments for characterization (XRPD, DSC)

Procedure:

-

Solubility Determination: Determine the approximate solubility of the benzimidazole ligand in each selected solvent at an elevated temperature (e.g., 60 °C) and at room temperature (25 °C). This helps in preparing solutions with appropriate concentrations.

-

Solution Preparation: For each solvent, prepare a nearly saturated solution of the ligand at the elevated temperature.

-

Crystallization:

-

Slow Cool: Place one set of vials in a programmable block and cool to 5 °C over 12 hours.

-

Fast Cool: Place a second set of vials directly into an ice bath (0-5 °C) and allow to cool rapidly.

-

Evaporation: Leave a third set of vials loosely capped at room temperature to allow for slow solvent evaporation.

-

-

Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at room temperature.

-

Characterization: Analyze the solid from each experiment using XRPD to identify the polymorphic form(s) present. Use DSC and microscopy for further characterization.

Caption: Workflow for Polymorph Screening.

Protocol 2: Slurry Conversion for Determining Thermodynamic Stability

This protocol is used to determine the most stable polymorph at a given temperature.

Objective: To identify the thermodynamically stable form by allowing less stable forms to convert to it in a saturated solution.

Materials:

-

A mixture of known polymorphs of the benzimidazole ligand (or a single metastable form).

-

A solvent in which the ligand has low to moderate solubility.

-

Stirring plate and stir bar.

-

Thermostatically controlled environment (e.g., water bath).

-

Filtration apparatus.

-

XRPD instrument.

Procedure:

-

Preparation: Place an excess of the polymorphic mixture into a vial containing the chosen solvent.

-

Slurrying: Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours or until no further change is observed).

-

Sampling: Periodically, take a small sample of the solid, filter it quickly, and dry it.

-